

Technical Monograph: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

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Compound of Interest

Compound Name: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

CAS No.: 877133-57-8

Cat. No.: B1507372

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Executive Summary

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (CAS: 877133-57-8) is a high-value heterocyclic building block utilized in the design of advanced pharmaceutical scaffolds. Its structural utility lies in its orthogonal reactivity profile: the molecule possesses three distinct functional handles—a labile C4-iodide, a robust C2-chloride, and a protected C5-hydroxyl group (MOM ether). This configuration allows for sequential, regioselective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors and complex heterocycles.

This guide provides a definitive analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Physicochemical Specifications

Molecular Weight & Formula Analysis

Accurate molecular weight determination is critical for stoichiometry in high-throughput synthesis. The values below distinguish between the average molecular weight (for bulk weighing) and the monoisotopic mass (for mass spectrometry identification).

Parameter	Value	Notes
Molecular Formula	C ₇ H ₇ ClINO ₂	
Average Molecular Weight	299.49 g/mol	Used for molarity calculations.
Monoisotopic Mass	298.9200 Da	Based on ³⁵ Cl and ¹²⁷ I.
Exact Mass (M+2)	300.9170 Da	Represents the ³⁷ Cl isotopologue (~32% abundance).

Elemental Composition (Calculated)

- Carbon (C): 28.07%
- Hydrogen (H): 2.36%
- Chlorine (Cl): 11.84%
- Iodine (I): 42.37%
- Nitrogen (N): 4.68%
- Oxygen (O): 10.68%

Structural Analysis

The molecule features a pyridine core substituted at the 2, 4, and 5 positions.

- C2-Cl: Electron-deficient position; susceptible to S_NAr (Nucleophilic Aromatic Substitution) but less reactive than the C4-I in metal-catalyzed couplings.
- C4-I: The most reactive site for Pd-catalyzed cross-couplings (Suzuki, Sonogashira).

- C5-OMOM: An electron-donating group protected as a Methoxymethyl (MOM) ether. The MOM group serves as a Directed Metalation Group (DMG) during synthesis and protects the phenol from side reactions.

Synthetic Architecture

Retrosynthetic Logic

The synthesis of **2-chloro-4-iodo-5-(methoxymethoxy)pyridine** is non-trivial due to the need for precise regiocontrol. Direct iodination of 2-chloro-5-hydroxypyridine often yields mixtures. The most authoritative route utilizes Directed Ortho Metalation (DoM), leveraging the MOM group to direct lithiation specifically to the C4 position.



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Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM). The MOM group directs the lithiation to the C4 position, preventing substitution at C6.

Detailed Protocol (DoM Route)

Step 1: MOM Protection

- Dissolve 2-chloro-5-hydroxypyridine in dry DMF at 0°C.
- Add Sodium Hydride (NaH, 1.1 eq) portion-wise. Stir for 30 min to generate the phenoxide.
- Add Chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise.
- Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.

Step 2: C4-Iodination (The Critical Step)

- Setup: Flame-dry a 3-neck flask under Argon.

- Reagent: Prepare LDA (Lithium Diisopropylamide) in situ or use commercial solution in THF/Heptane.
- Cooling: Cool the LDA solution to -78°C .
- Addition: Add solution of 2-chloro-5-(methoxymethoxy)pyridine (from Step 1) in dry THF dropwise.
 - Mechanism:[1][2] The oxygen of the MOM group coordinates Li^+ , directing the base to deprotonate the C4 proton (ortho to the DMG).
- Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
- Quench: Add a solution of Iodine (I_2 , 1.2 eq) in THF.
- Workup: Allow to warm to RT. Quench with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ (to reduce excess iodine). Extract and purify via column chromatography.[3][4]

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
- Target Peaks:
 - $[\text{M}+\text{H}]^+ = 299.9$ (Base peak for ^{35}Cl).
 - $[\text{M}+\text{H}+2]^+ = 301.9$ (Characteristic ^{37}Cl isotope peak, ~33% height of base peak).
- Fragmentation: Loss of the MOM group (-45 Da) is common under high cone voltage, leading to a fragment at ~255 Da (2-chloro-4-iodo-5-hydroxypyridine).

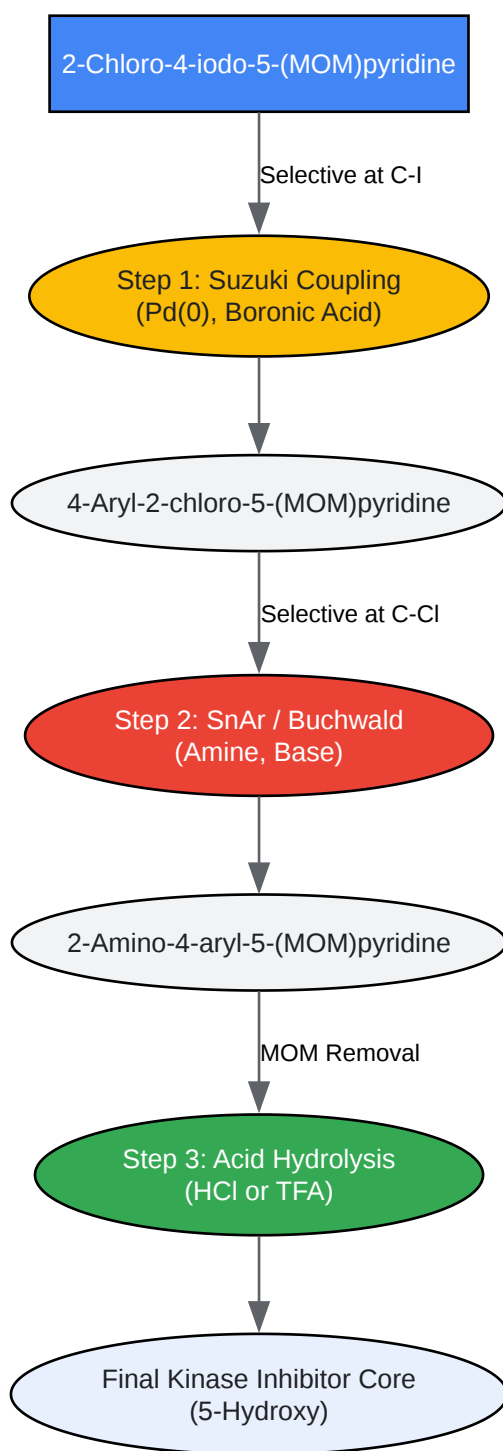
Nuclear Magnetic Resonance (^1H NMR)

The substitution pattern (2,4,5-trisubstituted) leaves only two aromatic protons, which are para to each other (C3-H and C6-H).

- Solvent: CDCl₃ or DMSO-d₆.
- Signal A (C6-H): Singlet (or fine doublet) at ~8.0–8.2 ppm.^[5] Deshielded by the adjacent Nitrogen and MOM oxygen.
- Signal B (C3-H): Singlet at ~7.5–7.8 ppm.
- MOM Group:^[6]
 - Singlet at ~3.4 ppm (3H, -OCH₃).
 - Singlet at ~5.2 ppm (2H, -OCH₂O-).

Application in Drug Design

The primary value of this molecule is its ability to undergo sequential orthogonal functionalization.



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Figure 2: Sequential functionalization workflow. The Iodine reacts first (lowest activation energy), followed by the Chlorine. The MOM group is removed last to reveal a hydrogen-bond donor/acceptor.

Strategic Notes

- C4-Selectivity: Due to the weaker C-I bond compared to C-Cl, Palladium(0) catalysts will oxidatively add to the C4 position exclusively at room temperature.
- MOM Stability: The MOM group is stable to the basic conditions of Suzuki/Buchwald couplings but must be removed under acidic conditions (e.g., 4M HCl in Dioxane) [1].

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